molecular formula C15H14O4 B1446241 (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol CAS No. 221177-67-9

(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol

Cat. No. B1446241
CAS RN: 221177-67-9
M. Wt: 258.27 g/mol
InChI Key: DGYYHOOABDEJRD-UHFFFAOYSA-N
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Description

“(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol” is a compound with the CAS Number: 221177-67-9 . It has a molecular weight of 258.27 and its molecular formula is C15H14O4 . It is a white solid and is a newly developed compound that has a wide range of potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for “(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol” is 1S/C15H14O4/c16-8-12-6-13 (15-14 (7-12)18-10-19-15)17-9-11-4-2-1-3-5-11/h1-7,16H,8-10H2 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry: Therapeutic Agent Synthesis

This compound is a part of the thiophene family, which is known for its wide range of therapeutic properties. It has applications in the synthesis of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer properties . The benzyloxy-benzo moiety can be a crucial intermediate in the development of new pharmacologically active compounds.

Material Science: Organic Semiconductor Fabrication

The benzo[1,3]dioxol moiety is recognized for its electronic properties, making it a candidate for use in organic semiconductors . These materials are essential for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.

Environmental Chemistry: Heavy Metal Detection

Derivatives of this compound have been used to develop sensors for the detection of carcinogenic heavy metals like lead (Pb²⁺) . Such sensors are vital for monitoring environmental pollution and ensuring public health safety.

Food Chemistry: Flavoring Substance

Although not naturally occurring, this compound has been synthesized for use as a flavoring substance in specific food categories . Its unique chemical structure can impart distinct flavors to food products.

Molecular Biology: Plasmid DNA Manipulation

In molecular biology, plasmid DNA is manipulated for gene cloning, transfer, and expression studies. The benzyloxy-benzo moiety can be part of plasmid preparation kits, aiding in the isolation and purification of plasmid DNA for various research applications .

Synthetic Chemistry: Intermediate for API Synthesis

The compound serves as a valuable synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs). Its structure allows for the creation of a variety of aromatic and heteroaromatic targets, which are crucial in drug development .

Analytical Chemistry: Electrochemical Sensing

Electrochemical sensors utilizing this compound can be developed for the selective and sensitive detection of toxic metal ions . These sensors have applications in clinical diagnostics and industrial process monitoring.

Pharmacology: Kinase Inhibition Studies

In pharmacology, kinase inhibition is a significant area of study for the treatment of diseases like cancer. The benzyloxy-benzo moiety can be incorporated into molecules designed to inhibit kinase activity, providing a pathway for the development of new cancer therapies .

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(7-phenylmethoxy-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-8-12-6-13(15-14(7-12)18-10-19-15)17-9-11-4-2-1-3-5-11/h1-7,16H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYYHOOABDEJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CO)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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